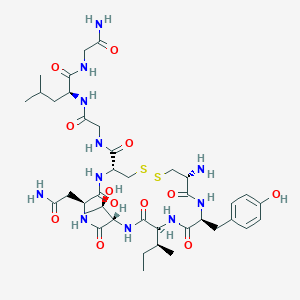

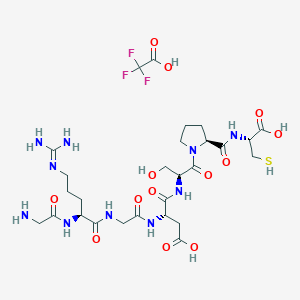

![molecular formula C42H58ClN9O9 B10855222 (2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid;hydrochloride](/img/structure/B10855222.png)

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

TRV055 (chlorhydrate): est un agoniste biaisé des protéines G qui agit comme un ligand biaisé Gq du récepteur de type 1 de l'angiotensine II (AT1R). Ce composé est connu pour son efficacité à stimuler la signalisation cellulaire médiée par Gq .

Méthodes De Préparation

Voies de synthèse et conditions de réaction: La synthèse du TRV055 (chlorhydrate) implique plusieurs étapes, notamment la formation de la structure de base et la fonctionnalisation ultérieure. Les voies de synthèse spécifiques et les conditions de réaction sont propriétaires et ne sont pas divulguées publiquement en détail. Il est connu que le composé est synthétisé par une série de réactions organiques impliquant le couplage d'intermédiaires spécifiques dans des conditions contrôlées .

Méthodes de production industrielle: La production industrielle du TRV055 (chlorhydrate) implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour assurer un rendement et une pureté élevés. Le processus comprend des mesures strictes de contrôle de la qualité pour maintenir l'efficacité et la stabilité du composé. Le composé est généralement produit sous forme solide et stocké dans des conditions sèches et scellées à -20 °C pour le protéger de la lumière et de l'humidité .

Analyse Des Réactions Chimiques

Types de réactions: TRV055 (chlorhydrate) subit diverses réactions chimiques, notamment :

Oxydation: Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction: Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels présents dans le composé.

Réactifs et conditions courants :

Oxydation: Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.

Réduction: Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.

Substitution: Divers nucléophiles ou électrophiles peuvent être utilisés en fonction de la substitution souhaitée.

Principaux produits formés: Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés avec des groupes fonctionnels modifiés, tandis que la réduction peut produire des formes réduites du composé avec des propriétés chimiques différentes .

Applications de la recherche scientifique

Chimie: TRV055 (chlorhydrate) est utilisé dans la recherche chimique pour étudier les voies de signalisation des récepteurs couplés aux protéines G (RCPG). Il sert de composé outil pour étudier les mécanismes de la signalisation médiée par Gq et l'activation des récepteurs .

Biologie: Dans la recherche biologique, TRV055 (chlorhydrate) est utilisé pour explorer les processus de signalisation cellulaire et le rôle des récepteurs de l'angiotensine II dans diverses conditions physiologiques et pathologiques. Il aide à comprendre les mécanismes moléculaires sous-jacents à la fonction des récepteurs et à la transduction du signal .

Médecine: TRV055 (chlorhydrate) a des applications thérapeutiques potentielles dans le traitement des maladies cardiovasculaires. En modulant l'activité des récepteurs de l'angiotensine II, il peut aider à gérer des conditions telles que l'hypertension et l'insuffisance cardiaque .

Industrie: Dans l'industrie pharmaceutique, TRV055 (chlorhydrate) est utilisé dans la découverte et le développement de médicaments. Il sert de composé de référence pour le criblage et l'évaluation de nouveaux candidats médicaments ciblant les RCPG .

Mécanisme d'action

Cibles moléculaires et voies: TRV055 (chlorhydrate) exerce ses effets en se liant au récepteur de type 1 de l'angiotensine II (AT1R). En tant que ligand biaisé Gq, il active préférentiellement les voies de signalisation médiées par Gq. Cela conduit à l'activation d'effecteurs en aval tels que la phospholipase C, qui déclenche à son tour la libération de calcium intracellulaire et l'activation de la protéine kinase C. Ces événements de signalisation entraînent diverses réponses cellulaires, notamment des changements dans l'expression génique, la prolifération cellulaire et la contraction .

Applications De Recherche Scientifique

Chemistry: TRV055 (hydrochloride) is used in chemical research to study G-protein-coupled receptor (GPCR) signaling pathways. It serves as a tool compound to investigate the mechanisms of Gq-mediated signaling and receptor activation .

Biology: In biological research, TRV055 (hydrochloride) is utilized to explore cellular signaling processes and the role of angiotensin II receptors in various physiological and pathological conditions. It helps in understanding the molecular mechanisms underlying receptor function and signal transduction .

Medicine: TRV055 (hydrochloride) has potential therapeutic applications in the treatment of cardiovascular diseases. By modulating angiotensin II receptor activity, it may help in managing conditions such as hypertension and heart failure .

Industry: In the pharmaceutical industry, TRV055 (hydrochloride) is used in drug discovery and development. It serves as a reference compound for screening and evaluating new drug candidates targeting GPCRs .

Mécanisme D'action

Molecular Targets and Pathways: TRV055 (hydrochloride) exerts its effects by binding to the angiotensin II receptor type 1 (AT1R). As a Gq-biased ligand, it preferentially activates Gq-mediated signaling pathways. This leads to the activation of downstream effectors such as phospholipase C, which in turn triggers the release of intracellular calcium and the activation of protein kinase C. These signaling events result in various cellular responses, including changes in gene expression, cell proliferation, and contraction .

Comparaison Avec Des Composés Similaires

Composés similaires:

TRV056: Un autre agoniste biaisé des protéines G ciblant le récepteur de type 1 de l'angiotensine II (AT1R).

Sar1, Ile4, 8-Angiotensine II: Un analogue peptidique de l'angiotensine II avec des propriétés de liaison aux récepteurs similaires

Unicité: TRV055 (chlorhydrate) est unique dans sa capacité à activer sélectivement les voies de signalisation médiées par Gq sans affecter significativement les autres voies de signalisation. Cette activation sélective en fait un outil précieux pour étudier des aspects spécifiques de la signalisation des RCPG et pour développer des thérapies ciblées avec des effets secondaires réduits .

Propriétés

Formule moléculaire |

C42H58ClN9O9 |

|---|---|

Poids moléculaire |

868.4 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid;hydrochloride |

InChI |

InChI=1S/C42H57N9O9.ClH/c1-5-25(4)36(50-37(54)30(18-27-13-15-29(52)16-14-27)46-39(56)35(24(2)3)49-34(53)21-43)40(57)47-31(20-28-22-44-23-45-28)41(58)51-17-9-12-33(51)38(55)48-32(42(59)60)19-26-10-7-6-8-11-26;/h6-8,10-11,13-16,22-25,30-33,35-36,52H,5,9,12,17-21,43H2,1-4H3,(H,44,45)(H,46,56)(H,47,57)(H,48,55)(H,49,53)(H,50,54)(H,59,60);1H/t25-,30-,31-,32-,33-,35-,36-;/m0./s1 |

Clé InChI |

PZOSXJVVWBOLCE-SGCQYSDCSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)CN.Cl |

SMILES canonique |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)CN.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

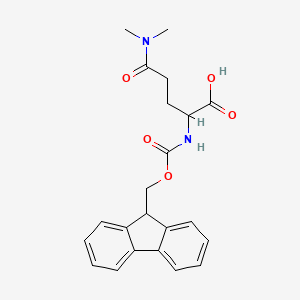

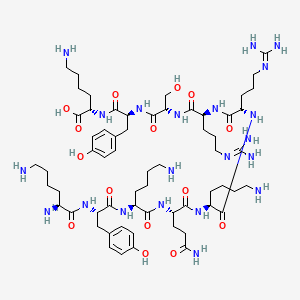

![tert-butyl N-[(1S,4R,6S,7Z,14S,18R)-4-(cyclopropylsulfonylcarbamoyl)-18-hydroxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-14-yl]carbamate](/img/structure/B10855144.png)

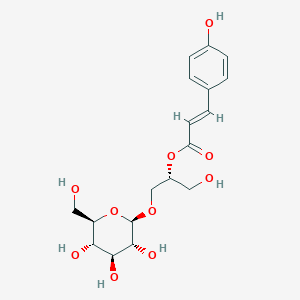

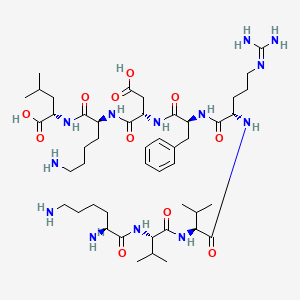

![4-chloro-5-[(2Z)-2-(4-hydroxy-3-nitrobenzylidene)hydrazinyl]pyridazin-3(2H)-one](/img/structure/B10855150.png)

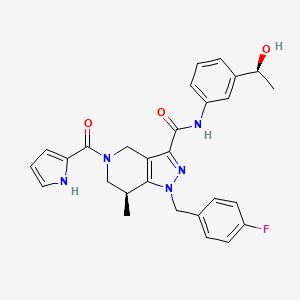

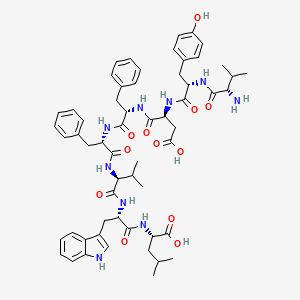

![2-[4-[4-(aminomethyl)-1-oxo-2H-phthalazin-6-yl]-2-methylpyrazol-3-yl]-4-chloro-6-cyclopropyloxy-3-fluorobenzonitrile;hydrochloride](/img/structure/B10855166.png)

![(2R,3S,5S)-4-amino-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B10855170.png)

![[Glu4]-Oxytocin (acetate)](/img/structure/B10855209.png)

![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B10855218.png)